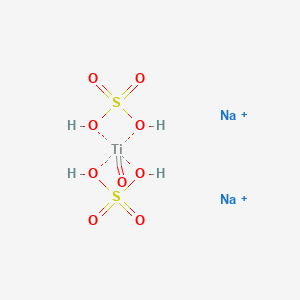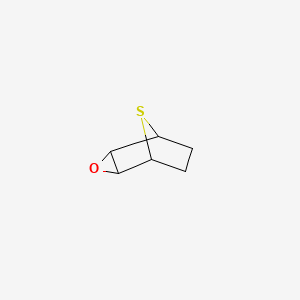
Tricosanoic acid, aluminium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosanoic acid, aluminium salt is a compound formed from tricosanoic acid and aluminium. This compound is part of the class of very long-chain fatty acids, which are known for their extensive aliphatic tails .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tricosanoic acid, aluminium salt typically involves the reaction of tricosanoic acid with an aluminium salt, such as aluminium chloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where tricosanoic acid is reacted with aluminium salts under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Tricosanoic acid, aluminium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms, often involving the addition of hydrogen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Tricosanoic acid, aluminium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor activity.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of tricosanoic acid, aluminium salt involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing cellular processes and functions. The compound’s effects are mediated through its ability to modulate the activity of these enzymes and alter the composition of cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tricosanoic acid, aluminium salt include other long-chain fatty acid salts such as:
Docosanoic acid, aluminium salt: A 22-carbon long-chain fatty acid salt.
Tetracosanoic acid, aluminium salt: A 24-carbon long-chain fatty acid salt.
Uniqueness
This compound is unique due to its specific chain length and the presence of aluminium, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
94087-10-2 |
|---|---|
Formule moléculaire |
C69H135AlO6 |
Poids moléculaire |
1087.8 g/mol |
Nom IUPAC |
aluminum;tricosanoate |
InChI |
InChI=1S/3C23H46O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h3*2-22H2,1H3,(H,24,25);/q;;;+3/p-3 |
Clé InChI |
ILIAZMJLPLGDDT-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Numéros CAS associés |
2433-96-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)


